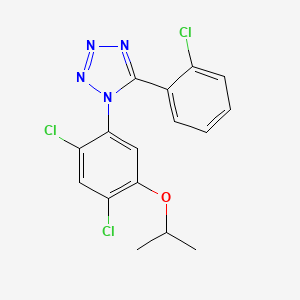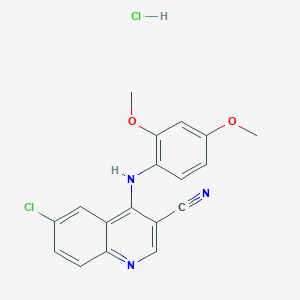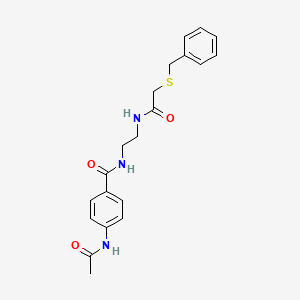![molecular formula C27H32N6O4 B2743591 4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1296346-42-3](/img/structure/B2743591.png)
4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .Molecular Structure Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazoles often involve the use of highly electron-deficient 2-hydrazinopyridines . The synthesized bis [1,2,4]triazolo [4,3- b :3,4- f ] [1,2,4,5]tetrazines show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%; they have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10 −4 to 10 −6 cm 2 V −1 s −1 .Physical And Chemical Properties Analysis
1,2,4-Triazoles have unique structure and properties and have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .Applications De Recherche Scientifique
Synthetic Pathways and Chemical Reactions
Research has explored various synthetic pathways and chemical reactions involving triazoloquinazoline derivatives. For instance, novel synthesis methods have been developed for creating triazoloquinazoline and benzodiazepine derivatives, showcasing the versatility of these compounds in chemical synthesis. These pathways often involve reactions with isocyanates, acetylacetone, or primary amines, highlighting the chemical reactivity and potential for structural modification of triazoloquinazoline derivatives (Gatta, Giudice, & Borioni, 1993).
Biological Activity and Therapeutic Potential
Triazoloquinazoline derivatives have been extensively studied for their biological activities and potential therapeutic applications. For example, some derivatives have shown promising antibacterial properties against various bacterial strains, suggesting their potential as antibacterial agents (Zeydi, Montazeri, & Fouladi, 2017). Furthermore, certain triazoloquinazoline compounds have been investigated for their antineurotic activity, indicating potential applications in treating neurological disorders and male reproductive health issues (Danylchenko, Drushlyak, & Kovalenko, 2016).
Pharmacological Studies
Pharmacological investigations have revealed the antihypertensive and H1-antihistaminic activities of triazoloquinazoline derivatives. Specific compounds within this class have demonstrated significant efficacy in lowering blood pressure in hypertensive rats and providing protection against histamine-induced bronchospasm in guinea pigs, suggesting their potential as antihypertensive and antihistamine medications (Alagarsamy & Pathak, 2007).
Mécanisme D'action
Propriétés
IUPAC Name |
4-benzyl-2-[2-(tert-butylamino)-2-oxoethyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O4/c1-17(2)14-28-23(35)19-11-12-20-21(13-19)33-25(31(24(20)36)15-18-9-7-6-8-10-18)30-32(26(33)37)16-22(34)29-27(3,4)5/h6-13,17H,14-16H2,1-5H3,(H,28,35)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNZVBOCSWGAGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC(C)(C)C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

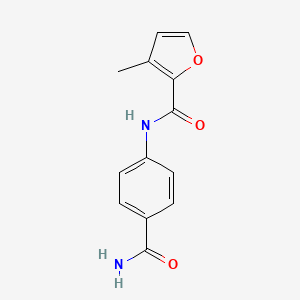
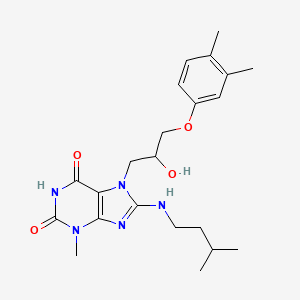

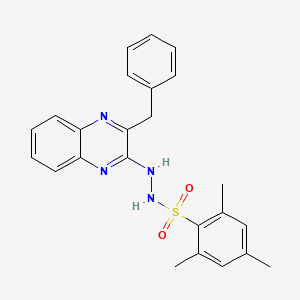

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2743519.png)
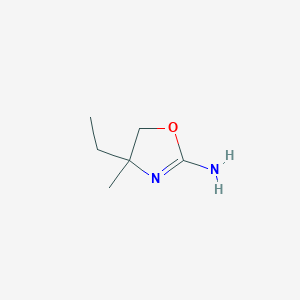
![(E)-1-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2743521.png)
